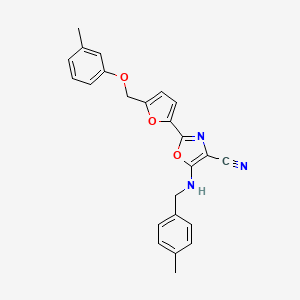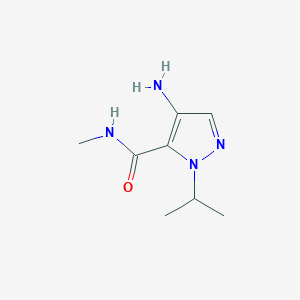
(Z)-N'-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a carbohydrazonoyl cyanide group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The introduction of the carbohydrazonoyl cyanide group is achieved via a reaction with cyanogen bromide under controlled conditions. The final step involves the substitution of the phenyl groups using suitable reagents and catalysts to achieve the desired (Z)-configuration.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbohydrazonoyl cyanide group, converting it into different functional groups such as amines or hydrazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or hydrazides.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine: In medicinal chemistry, (Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring and carbohydrazonoyl cyanide group are key functional groups that enable binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- (Z)-N’-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(2,4-dimethylphenyl)-4-(4-methylphenyl)thiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(2,4-dimethylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
Comparison: Compared to these similar compounds, (Z)-N’-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the ethyl group on the phenyl ring
Properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-ethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-4-16-6-8-17(9-7-16)20-13-26-21(23-20)19(12-22)25-24-18-10-5-14(2)11-15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBYTLFNNZBRK-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2569335.png)
![1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2569336.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)


![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)

![4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2569347.png)

![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)

